1-(2,5-Dimethylphenyl)-3-{4-[(4-methoxyphenyl)amino]phenyl}thiourea
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structural features, which include substituted phenyl groups and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA typically involves the reaction of 2,5-dimethylaniline with 4-(4-methoxyanilino)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiourea moiety could play a crucial role in binding to these targets, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with similar reactivity.
N,N’-Diphenylthiourea: Another thiourea compound with two phenyl groups.
N-(2,5-Dimethylphenyl)thiourea: A related compound with a similar substitution pattern on the phenyl ring.
Uniqueness
N-(2,5-DIMETHYLPHENYL)-N’-[4-(4-METHOXYANILINO)PHENYL]THIOUREA is unique due to the presence of both 2,5-dimethylphenyl and 4-(4-methoxyanilino)phenyl groups. This structural complexity can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23N3OS |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[4-(4-methoxyanilino)phenyl]thiourea |
InChI |
InChI=1S/C22H23N3OS/c1-15-4-5-16(2)21(14-15)25-22(27)24-19-8-6-17(7-9-19)23-18-10-12-20(26-3)13-11-18/h4-14,23H,1-3H3,(H2,24,25,27) |
InChI Key |
YOTLGTJPRFJISH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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